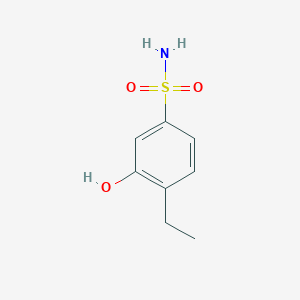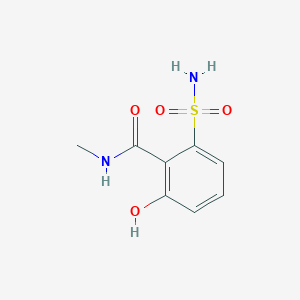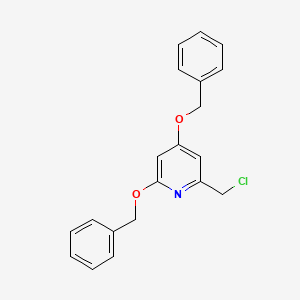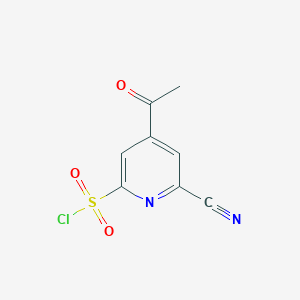
4-Ethyl-3-hydroxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-3-hydroxybenzene-1-sulfonamide is an organic compound belonging to the sulfonamide class. Sulfonamides are known for their broad-spectrum antibacterial properties and have been widely used in medicinal chemistry. This compound features a benzene ring substituted with an ethyl group, a hydroxyl group, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-3-hydroxybenzene-1-sulfonamide typically involves the sulfonation of 4-ethylphenol followed by the introduction of the sulfonamide group. One common method includes:
Sulfonation: 4-ethylphenol is reacted with sulfuric acid to introduce the sulfonic acid group.
Amidation: The resulting sulfonic acid is then converted to the sulfonamide by reacting with ammonia or an amine under controlled conditions.
Industrial Production Methods
Industrial production of sulfonamides often employs continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Material Preparation: Ensuring high purity of 4-ethylphenol and sulfuric acid.
Reaction Control: Maintaining optimal temperature and pressure conditions to maximize yield.
Purification: Using crystallization or distillation techniques to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl-3-hydroxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed.
Major Products
Oxidation: Produces 4-ethyl-3-oxobenzene-1-sulfonamide.
Reduction: Produces 4-ethyl-3-hydroxybenzene-1-amine.
Substitution: Produces various substituted benzene derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
4-Ethyl-3-hydroxybenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its role in developing new sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-ethyl-3-hydroxybenzene-1-sulfonamide involves its interaction with bacterial enzymes. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria. By blocking this enzyme, the compound prevents the bacteria from synthesizing DNA, leading to their eventual death.
Comparación Con Compuestos Similares
Similar Compounds
Sulfanilamide: Another sulfonamide with a similar structure but without the ethyl and hydroxyl groups.
Sulfamethoxazole: Contains a similar sulfonamide group but with different substituents on the benzene ring.
Uniqueness
4-Ethyl-3-hydroxybenzene-1-sulfonamide is unique due to its specific substituents, which can influence its reactivity and biological activity. The presence of the ethyl and hydroxyl groups can enhance its solubility and potentially its efficacy as an antibacterial agent.
Propiedades
Fórmula molecular |
C8H11NO3S |
|---|---|
Peso molecular |
201.25 g/mol |
Nombre IUPAC |
4-ethyl-3-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C8H11NO3S/c1-2-6-3-4-7(5-8(6)10)13(9,11)12/h3-5,10H,2H2,1H3,(H2,9,11,12) |
Clave InChI |
XMUXNFGWTBDFMD-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C=C1)S(=O)(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![7-(Chloromethyl)[1,3]dioxolo[4,5-B]pyridine](/img/structure/B14852295.png)

![(2R)-2-[(Tert-butoxy)carbonylamino]-2-(2-phenylphenyl)acetic acid](/img/structure/B14852302.png)





